![molecular formula C16H8BrCl2NO B1372870 2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-28-4](/img/structure/B1372870.png)
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
Overview
Description
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride (2-BPQCC) is a synthetic compound of the quinoline family. It is primarily used in scientific research applications, such as drug discovery and development, as well as in laboratory experiments.
Scientific Research Applications
Luminescent Properties and Catalytic Applications
A study by Chen Xu et al. (2014) explored the synthesis and characterization of cyclopalladated and cyclometalated complexes involving 2-(4-bromophenyl)pyridine. These complexes exhibited luminescent properties under UV irradiation and were applied in coupling reactions, showcasing their potential in catalytic processes.
Suzuki-Miyaura Coupling Reaction
In the domain of organic synthesis, Tsuyoshi Tagata and M. Nishida (2003) demonstrated the effectiveness of palladium charcoal-catalyzed Suzuki-Miyaura coupling in producing arylpyridines and arylquinolines, highlighting the role of phosphine ligands in these reactions.
Synthesis of Flavones and Quinolones
Research by H. Vorbrüggen et al. (1990) involved the cyclization of various acyloxy, phthalimido, and benzoylbenzoic acids to yield 3-chloroflavones and 3-chloroquinoline-4-ones, presenting a method for synthesizing these compounds.
Antimycobacterial and Photosynthetic Electron Transport Inhibition
The study conducted by J. Otevrel et al. (2013) examined ring-substituted 4-arylamino-7-chloroquinolinium chlorides for their antimycobacterial properties and their ability to inhibit photosynthetic electron transport. This research highlights the potential biomedical applications of these compounds.
Fluorescence Derivatization in Chromatography
Tomohiko Yoshida et al. (1992) Tomohiko Yoshida, Y. Moriyama, H. Taniguchi (1992) discovered that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride is an effective fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, suggesting its utility in analytical chemistry.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various biological targets
Mode of Action
Related compounds have been shown to interact with their targets through various mechanisms . For instance, some compounds can inhibit enzymes, while others can bind to receptors and modulate their activity
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways . For example, some compounds can influence the production of reactive oxygen species (ROS), which can lead to oxidative stress
Pharmacokinetics
Related compounds have been shown to have various adme properties . For instance, some compounds can be readily absorbed and distributed throughout the body, while others can be metabolized and excreted in various ways
Result of Action
Related compounds have been shown to have various effects . For example, some compounds can induce apoptosis (cell death), while others can inhibit cell proliferation
Action Environment
Related compounds have been shown to be influenced by various environmental factors . For example, some compounds can be more effective in certain pH conditions, while others can be influenced by temperature
properties
IUPAC Name |
2-(4-bromophenyl)-6-chloroquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJHBBUYCGWBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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